molecular formula C20H15Cl2FO2S B3035181 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol CAS No. 303152-27-4

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol

Cat. No.: B3035181
CAS No.: 303152-27-4
M. Wt: 409.3 g/mol
InChI Key: NQLMFYOZGSVABW-UHFFFAOYSA-N
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Description

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the ethan-1-ol backbone: This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with an appropriate carbonyl compound.

    Introduction of the 4-chlorophenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the 4-chlorophenyl groups to the ethan-1-ol backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of various substituted aromatic compounds

Scientific Research Applications

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfonyl)ethan-1-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfanyl)ethan-1-ol: Similar structure but with a sulfanyl group instead of a sulfinyl group.

Uniqueness

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-fluorophenyl)sulfinylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FO2S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-26(25)19-11-9-18(23)10-12-19/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLMFYOZGSVABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136266
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-27-4
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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